2-Chloro-7-fluoroquinazolin-4-amine
Overview
Description
2-Chloro-7-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClFN3. It is known for its role as a dopamine receptor antagonist and has shown potential antidepressant effects in animal models. This compound binds to dopamine and serotonin receptors, which are involved in depression. Additionally, it stimulates the production of epidermal growth factor and epidermal growth factor receptor, making it a candidate for anti-cancer drug research .
Mechanism of Action
Target of Action
It is synthesized from 2-amino-4-fluoro benzoic acid and urea , which suggests it may interact with enzymes or receptors that bind to these molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-7-fluoroquinazolin-4-amine . These factors can affect the compound’s solubility, stability, and interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-Chloro-7-fluoroquinazolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis. Additionally, it interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of kinase activity, resulting in the disruption of cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound maintains its efficacy over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as adenosine triphosphate also plays a role in its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 2-Chloro-7-fluoroquinazolin-4-amine typically involves multiple steps, starting from 2-amino-4-fluoro benzoic acid. The process includes cyclization, chlorination, and nucleophilic substitution. Here is a general synthetic route:
Cyclization: 2-amino-4-fluoro benzoic acid is reacted with urea to form a quinazoline intermediate.
Chlorination: The intermediate is then chlorinated to introduce the chlorine atom at the 2-position.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution to introduce the amine group at the 4-position.
Chemical Reactions Analysis
2-Chloro-7-fluoroquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be conjugated with other compounds, such as coumarin derivatives or serotonin, to form prodrugs that may enhance its efficacy.
Common reagents used in these reactions include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-7-fluoroquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Biology: The compound’s ability to bind to dopamine and serotonin receptors makes it a valuable tool for studying neurotransmitter pathways.
Medicine: Its potential antidepressant and anti-cancer properties are being explored in preclinical studies.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
2-Chloro-7-fluoroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazolin-4-amine
- 2-Chloro-8-fluoroquinazolin-4-amine
- 2-Chloro-7-methylquinazolin-4-amine
These compounds share similar structural features but differ in the position and type of substituents on the quinazoline ring. The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-7-fluoroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMTSNZRBFGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653124 | |
Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107695-02-2 | |
Record name | 2-Chloro-7-fluoro-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107695-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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